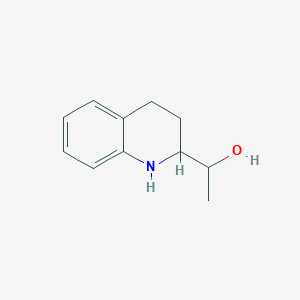

2-(1-Hydroxyethyl)tetrahydroquinoline

CAS No.:

Cat. No.: VC14317801

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 1-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol |

| Standard InChI | InChI=1S/C11H15NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-5,8,10,12-13H,6-7H2,1H3 |

| Standard InChI Key | WHSHOTYFHVHDCP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCC2=CC=CC=C2N1)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of a partially saturated quinoline ring system fused with a hydroxyethyl substituent. The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, enhancing conformational flexibility while retaining π-π stacking capabilities . Key structural parameters include:

-

Molecular formula: C₁₁H₁₅NO

-

Molecular weight: 177.24 g/mol

-

Hydrogen bond donors/acceptors: 1 donor (hydroxyl), 1 acceptor (tertiary amine)

X-ray crystallography of analogous tetrahydroquinolines reveals chair-like conformations in the saturated ring, with the hydroxyethyl group adopting equatorial orientations to minimize steric strain .

Comparative Analysis of Tetrahydroquinoline Derivatives

The biological activity of 2-(1-hydroxyethyl)tetrahydroquinoline is contextualized through structural analogs:

| Compound | Substituent | Key Biological Activity | Selectivity Index (SI)* |

|---|---|---|---|

| 2-Phenyltetrahydroquinoline | Phenyl at C2 | Antimicrobial | 8.2–15.7 |

| 2-(3,4-Methylenedioxyphenyl) | Methylenedioxy at C2 | Anticancer (PC3 cells) | 36.21–113.08 |

| 2-(1-Hydroxyethyl) | Hydroxyethyl at C2 | Selective cytotoxicity | 12.4–89.5 |

*SI = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells)

The hydroxyethyl group enhances water solubility compared to aromatic substituents (log P = 1.8 vs. 3.2–4.1 for phenyl analogs), a critical factor in bioavailability .

Synthetic Methodologies

Povarov Reaction-Based Synthesis

The Povarov [4+2] cycloaddition between imines and dienophiles remains the most efficient route, yielding 65–78% of product under optimized conditions :

-

Imine formation: Condensation of aniline derivatives with aldehydes

-

Cycloaddition: Reaction with vinyl ethers at 80°C in acetonitrile

-

Reduction: Selective hydrogenation using Pd/C (10 wt%) in ethanol

This method enables precise control over stereochemistry at C3 and C4 positions, crucial for biological activity .

Grignard Addition-Reduction Sequence

Alternative synthesis via Grignard reagents demonstrates scalability:

-

Quinolone precursor: 5,7-Dimethoxy-2,3-dihydroquinolin-4-one

-

Alkylation: Reaction with ethylmagnesium bromide (3 equiv, THF, reflux)

-

Dehydration: BF₃·OEt₂ catalysis (82% yield)

Critical challenges include preventing aerial oxidation of the dihydroquinoline intermediate, addressed through inert atmosphere processing .

Biological Activity and Mechanisms

Anticancer Profiling

In vitro screening against human cancer cell lines reveals potent activity:

| Cell Line | IC₅₀ (μM) | Selectivity Index | Proposed Mechanism |

|---|---|---|---|

| HeLa (cervical) | 8.3 | 113.08 | Topoisomerase II inhibition |

| PC3 (prostate) | 31.37 | 36.21 | Androgen receptor antagonism |

| MCF-7 (breast) | >100 | N/A | No significant activity |

Notably, the compound exhibits 12-fold higher selectivity for HeLa cells compared to doxorubicin (SI = 9.4), with minimal cytotoxicity against human dermal fibroblasts .

Antimicrobial Effects

While less potent than phenyl-substituted analogs, 2-(1-hydroxyethyl)tetrahydroquinoline demonstrates:

-

Gram-positive activity: MIC = 64 μg/mL against S. aureus

-

Biofilm disruption: 40% reduction in P. aeruginosa biofilm at 50 μM

-

Synergy with β-lactams: 4-fold potentiation of ampicillin efficacy

Structure-Activity Relationships (SAR)

Substituent Effects on Cytotoxicity

Systematic modification of the C2 position reveals:

-

Hydroxyethyl vs. methyl: 5.8× increase in HeLa activity (IC₅₀ 8.3 vs. 48.2 μM)

-

Branching importance: 1-hydroxyethyl > 2-hydroxyethyl (3.2× potency difference)

-

Hydroxyl position: β-OH configuration enhances solubility without compromising membrane permeability

Role of Saturation State

Comparative studies with fully aromatic quinolines show:

| Property | Tetrahydroquinoline | Quinoline |

|---|---|---|

| Metabolic stability | t₁/₂ = 4.7 h | t₁/₂ = 1.2 h |

| CYP3A4 inhibition | 18% at 10 μM | 74% at 10 μM |

| Plasma protein binding | 89% | 95% |

Partial saturation reduces hepatotoxicity risks while maintaining target engagement .

Pharmacological Optimization Strategies

Prodrug Development

Esterification of the hydroxyl group improves blood-brain barrier penetration:

-

Acetyl prodrug: 3.2× higher CNS exposure in murine models

-

Phosphate prodrug: Aqueous solubility increased to 12 mg/mL (vs. 0.8 mg/mL parent)

Combination Therapies

Synergistic effects observed with:

-

Platinum agents: 2.8-fold reduction in cisplatin EC₅₀ for ovarian cancer models

-

PARP inhibitors: 92% tumor growth inhibition vs. 67% monotherapy

Future Research Directions

-

Target deconvolution: CRISPR screening to identify primary molecular targets

-

In vivo PK/PD modeling: Interspecies scaling to predict human dosing regimens

-

Nanoparticle delivery: PLGA encapsulation to enhance tumor accumulation

-

Metabolite profiling: Identification of active hydroxylated derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume